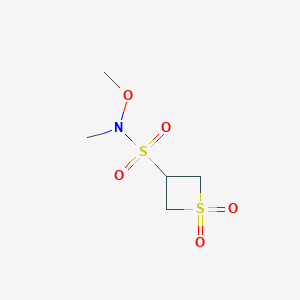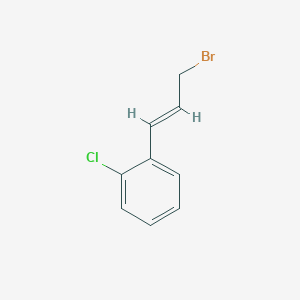
(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromopropenyl group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene typically involves the bromination of propenylbenzene derivatives followed by chlorination. One common method includes the following steps:
Bromination: Propenylbenzene is treated with bromine in the presence of a catalyst such as iron bromide to introduce the bromine atom at the desired position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and chlorination steps.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.
Reduction Reactions: Reduction of the bromine or chlorine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of nucleophilic substitution products, while oxidation and reduction reactions can produce epoxides or dehalogenated compounds, respectively.
Scientific Research Applications
(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene exerts its effects involves interactions with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-Bromoprop-1-en-1-yl)benzene: Lacks the chlorine atom, leading to different reactivity and applications.
1-(3-Bromoprop-1-en-1-yl)-2-fluorobenzene: Substitution of chlorine with fluorine alters the compound’s electronic properties and reactivity.
1-(3-Bromoprop-1-en-1-yl)-4-chlorobenzene: The position of the chlorine atom affects the compound’s chemical behavior.
Properties
CAS No. |
58187-85-2 |
|---|---|
Molecular Formula |
C9H8BrCl |
Molecular Weight |
231.51 g/mol |
IUPAC Name |
1-[(E)-3-bromoprop-1-enyl]-2-chlorobenzene |
InChI |
InChI=1S/C9H8BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6H,7H2/b5-3+ |
InChI Key |
JJJYDUKZFZGPHS-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CBr)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11876190.png)
![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)


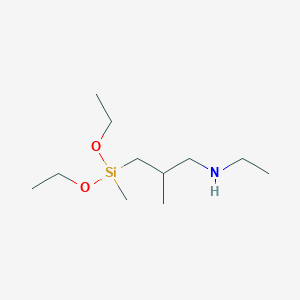

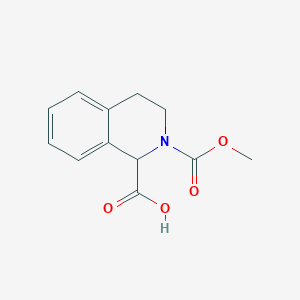

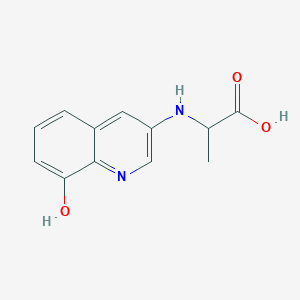
![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)

